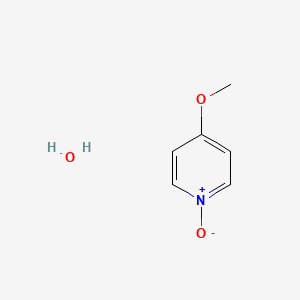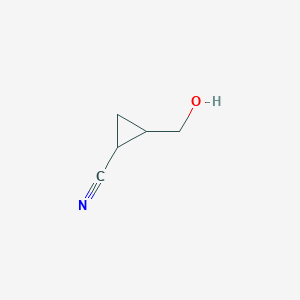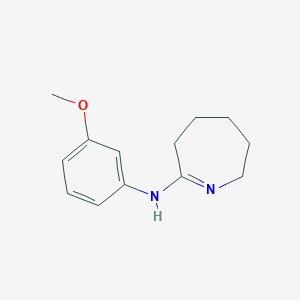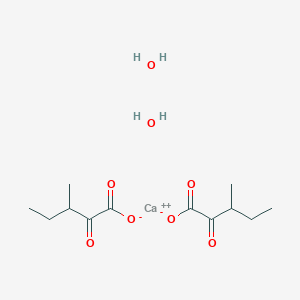![molecular formula C7H14N2 B3258516 Spiro[3.3]heptane-2,6-diamine CAS No. 3057-92-9](/img/structure/B3258516.png)
Spiro[3.3]heptane-2,6-diamine
Overview
Description
Spiro[3.3]heptane-2,6-diamine is a chemical compound with the CAS Number: 27259-95-6 . It has a molecular weight of 199.12 . The IUPAC name for this compound is spiro [3.3]heptane-2,6-diamine .
Synthesis Analysis
The synthesis of spiro[3.3]heptane-2,6-diamine has been reported in various studies. For instance, a study reported the desymmetrization of a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative via biocatalytic ketoreductase-mediated reduction . Another study reported the synthesis of a spiro[3.3]heptane-2,6-dispirofluorene-based hole transporting material via a two-step reaction .Molecular Structure Analysis
The InChI code for spiro[3.3]heptane-2,6-diamine is 1S/C7H14N2/c8-5-1-7(2-5)3-6(9)4-7/h5-6H,1-4,8-9H2 .Chemical Reactions Analysis
While specific chemical reactions involving spiro[3.3]heptane-2,6-diamine are not detailed in the search results, it has been used as a structural surrogate of piperazine to explore the chemical space of small molecules for use in medicinal chemistry .Physical And Chemical Properties Analysis
Spiro[3.3]heptane-2,6-diamine has a molecular weight of 199.12 . The rigid spirocyclic backbone of the compound provides greater steric bulk than conventional aromatic dicarboxylates .Scientific Research Applications
Synthesis and Structural Analysis
Drug Discovery Building Blocks : Spiro[3.3]heptane-1,6-diamines have been synthesized and analyzed for their potential as building blocks in drug discovery. The structural similarity between the spiro[3.3]heptane and cyclohexane scaffolds offers unique opportunities in medicinal chemistry (Chernykh et al., 2015).
Glutamic Acid Analogs : A library of glutamic acid analogs based on the spiro[3.3]heptane skeleton has been designed, providing a new avenue for exploring glutamate receptor topologies (Radchenko, Grygorenko, & Komarov, 2008).
Solar Cell Applications
- Perovskite Solar Cells : A low-cost spiro[3.3]heptane-2,6-dispirofluorene-based hole transporting material (SDF-OMeTAD) has been synthesized and used in lead halide planar perovskite solar cells, demonstrating considerable power conversion efficiency (Li et al., 2017).
Coordination Chemistry
- Transition Metal Complexes : Spirocyclic sulfur and selenium ligands based on spiro[3.3]heptane have been prepared and characterized for their role in coordination chemistry with transition metal centers, offering insights into magnetic properties and molecular structures (Petrukhina et al., 2005).
Future Directions
properties
IUPAC Name |
spiro[3.3]heptane-2,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-5-1-7(2-5)3-6(9)4-7/h5-6H,1-4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYSTCCWEABAPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[3.3]heptane-2,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[2-(hydroxymethyl)benzimidazolyl]-N-(methylethyl)-N-phenylacetamide](/img/structure/B3258504.png)
![3-[1-(Naphthalen-2-ylmethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B3258509.png)
![5-tert-butyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B3258511.png)



